molecular formula C4H8N4S B085010 2-Imino-1,3-thiazolidine-3-carboximidamide CAS No. 10455-64-8

2-Imino-1,3-thiazolidine-3-carboximidamide

Cat. No. B085010
CAS RN: 10455-64-8
M. Wt: 144.2 g/mol
InChI Key: MKIAQWKJRPBZPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Imino-1,3-thiazolidine-3-carboximidamide, also known as Aminoimidazole carboxamide ribonucleotide (AICAR), is a nucleotide that is involved in the regulation of energy metabolism. It is synthesized from aminoimidazole ribonucleotide (AIR) and is a precursor of the purine nucleotide biosynthesis pathway. AICAR has been studied extensively for its potential therapeutic applications in various diseases, including diabetes, obesity, and cancer.

Mechanism Of Action

AICAR works by mimicking the effects of AMP on AMPK activation. It binds to the γ-subunit of AMPK, leading to conformational changes that result in increased phosphorylation and activation of the enzyme. This, in turn, leads to the activation of downstream signaling pathways that regulate energy metabolism, including the uptake and oxidation of glucose and fatty acids.

Biochemical And Physiological Effects

AICAR has been shown to have a variety of biochemical and physiological effects, including the activation of AMPK, the stimulation of glucose uptake and fatty acid oxidation, and the inhibition of inflammatory cytokine production. It has also been shown to have anti-tumor effects, potentially through the induction of apoptosis and inhibition of angiogenesis.

Advantages And Limitations For Lab Experiments

One advantage of using AICAR in lab experiments is its specificity for AMPK activation, which allows for targeted modulation of energy metabolism pathways. However, its effects can be influenced by other factors, such as the presence of other nucleotides or the activity of other enzymes in the pathway. Additionally, the use of AICAR in animal studies can be limited by its short half-life and poor bioavailability.

Future Directions

Future research on AICAR could focus on the development of more potent and selective AMPK activators, as well as the exploration of its potential therapeutic applications in diseases such as cancer and inflammatory disorders. Additionally, studies could investigate the effects of AICAR on other metabolic pathways and its potential interactions with other drugs.

Synthesis Methods

AICAR can be synthesized by the reaction of AIR with carboxylic acid anhydrides or acid chlorides in the presence of a base. The reaction proceeds through the formation of an imidazole intermediate, which is then converted to AICAR by the addition of a cyanamide group.

Scientific Research Applications

AICAR has been shown to have a variety of biological effects, including the activation of AMP-activated protein kinase (AMPK), a key regulator of energy metabolism. AMPK activation leads to the stimulation of glucose uptake and fatty acid oxidation, which can improve insulin sensitivity and reduce lipid accumulation in cells. AICAR has also been shown to have anti-inflammatory and anti-tumor effects, suggesting potential therapeutic applications in diseases such as cancer and inflammatory disorders.

properties

CAS RN

10455-64-8

Product Name

2-Imino-1,3-thiazolidine-3-carboximidamide

Molecular Formula

C4H8N4S

Molecular Weight

144.2 g/mol

IUPAC Name

2-imino-1,3-thiazolidine-3-carboximidamide

InChI

InChI=1S/C4H8N4S/c5-3(6)8-1-2-9-4(8)7/h7H,1-2H2,(H3,5,6)

InChI Key

MKIAQWKJRPBZPQ-UHFFFAOYSA-N

SMILES

C1CSC(=N)N1C(=N)N

Canonical SMILES

C1CSC(=N)N1C(=N)N

synonyms

2-Imino-3-thiazolidinecarboxamidine

Origin of Product

United States

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